molecular formula C9H13N B3056197 Bicyclo[2.2.2]octane-2-carbonitrile CAS No. 6962-74-9

Bicyclo[2.2.2]octane-2-carbonitrile

Cat. No.: B3056197
CAS No.: 6962-74-9
M. Wt: 135.21 g/mol
InChI Key: FNWILXGSWPUHIE-UHFFFAOYSA-N
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Description

Bicyclo[222]octane-2-carbonitrile is a bicyclic compound characterized by its unique structure, which consists of two cyclohexane rings fused together with a nitrile group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-2-carbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitrile group introduction .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Bicyclo[2.2.2]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its stability and unique structure.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-2-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for various applications. Its stability and well-defined structure make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWILXGSWPUHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288072
Record name bicyclo[2.2.2]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-74-9
Record name NSC54011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[2.2.2]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bicyclo[2.2.2]octane-2-carbonitrile
Reactant of Route 2
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Reactant of Route 3
Bicyclo[2.2.2]octane-2-carbonitrile
Reactant of Route 4
Bicyclo[2.2.2]octane-2-carbonitrile
Reactant of Route 5
Bicyclo[2.2.2]octane-2-carbonitrile
Reactant of Route 6
Bicyclo[2.2.2]octane-2-carbonitrile

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